Pyridine, 1,2,3,6-tetrahydro-1-((4-methyl-1-piperazinyl)acetyl)-4-phenyl-2,2,6,6-tetramethyl-
Description
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Properties
CAS No. |
53725-55-6 |
|---|---|
Molecular Formula |
C22H33N3O |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-(2,2,6,6-tetramethyl-4-phenyl-3H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C22H33N3O/c1-21(2)15-19(18-9-7-6-8-10-18)16-22(3,4)25(21)20(26)17-24-13-11-23(5)12-14-24/h6-10,15H,11-14,16-17H2,1-5H3 |
InChI Key |
GVEINSAHFGPQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(N1C(=O)CN2CCN(CC2)C)(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 1,2,3,6-tetrahydro-1-((4-methyl-1-piperazinyl)acetyl)-4-phenyl-2,2,6,6-tetramethyl- exhibits promising pharmacological properties. This article reviews its biological activity based on current research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H30N2O |
| Molecular Weight | 330.47 g/mol |
| IUPAC Name | Pyridine, 1,2,3,6-tetrahydro-1-((4-methyl-1-piperazinyl)acetyl)-4-phenyl-2,2,6,6-tetramethyl- |
Research indicates that this pyridine derivative acts on various biological pathways. Notably:
- It interacts with neurotransmitter receptors, particularly in the central nervous system (CNS), which may contribute to its neuroprotective effects.
- The compound has shown potential in modulating dopamine levels in animal models, suggesting a role in treating neurodegenerative diseases like Parkinson's disease.
Antimicrobial Activity
A study evaluated the antimicrobial properties of related pyridine derivatives against Mycobacterium tuberculosis . While specific data on the target compound is limited, analogs exhibited significant activity with minimum inhibitory concentrations (MICs) ranging from 2.0 to 6.3 µM . This suggests potential for further development in treating tuberculosis.
Neuroprotective Effects
The compound's structural analogs have been studied for their neurotoxic effects. In particular:
- 1-Methyl-4-(methylpyrrol-2-yl)pyridine was shown to cause dopamine depletion and histological changes in mouse models . This highlights the importance of structural modifications in determining biological activity.
Cytotoxicity
The cytotoxicity profile of similar compounds was assessed using HepG2 cell lines. Compounds with low cytotoxicity (IC20 > 40 µM) were identified as promising candidates for further exploration . This indicates that while some derivatives may exhibit activity against pathogens, they also need to be evaluated for safety in human cells.
Case Study 1: Neuroprotective Analog
A related analog demonstrated enhanced neuroprotective effects compared to traditional treatments for Parkinson's disease. It was found that the introduction of a piperazinyl group significantly improved the compound's affinity for dopamine receptors and reduced neurotoxicity .
Case Study 2: Antimycobacterial Activity
In a comparative study of pyridine derivatives against M. tuberculosis , one analog exhibited an MIC of 4.5 µM. This finding supports the hypothesis that modifications at specific positions can enhance biological activity against resistant strains .
Q & A
Q. What are the key structural features of the compound that influence its reactivity in synthetic chemistry?
Answer: The compound’s reactivity is dictated by three structural motifs:
- Piperazinyl Acetyl Group : The acetylated 4-methylpiperazine moiety enables nucleophilic substitutions (e.g., hydrolysis under acidic/basic conditions) and potential hydrogen bonding in biological systems.
- Tetramethyl Substituents : The 2,2,6,6-tetramethyl groups induce steric hindrance, limiting accessibility to the pyridine ring for electrophilic aromatic substitution (e.g., nitration or halogenation) .
- Phenyl Substituent : The 4-phenyl group enhances lipophilicity and may participate in π-π stacking interactions in target binding.
Methodological Insight : To probe reactivity, use controlled hydrolysis experiments (e.g., HCl/NaOH titration with LC-MS monitoring) and computational electrostatic potential mapping to identify reactive sites.
Q. What are the common synthetic routes for this compound, and which steps require optimization?
Answer: Synthesis typically involves:
Core Pyridine Formation : Cyclization of a substituted dihydropyridine precursor.
Piperazinyl Acetylation : Coupling of 4-methylpiperazine to the pyridine core via acetyl chloride intermediates.
Tetramethylation : Radical-mediated methylation or alkylation under anhydrous conditions .
Q. Critical Optimization Steps :
Q. Table 1: Comparative Synthesis Challenges in Analogous Compounds
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities between this compound and its structural analogs?
Answer: Contradictions often arise from:
Q. Methodological Approach :
Comparative Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (Table 2) and test under standardized assays.
Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., GPCRs or kinases).
Q. Table 2: Biological Activity of Structural Analogs
| Analog Substituent | Target Activity | Reference |
|---|---|---|
| 4-Fluorophenyl | Enhanced CYP3A4 inhibition | |
| 3-Trifluoromethylphenyl | Dopamine receptor modulation |
Q. What computational strategies are recommended to predict cytochrome P450 interactions for this compound?
Answer:
Molecular Docking : Use AutoDock Vina or Glide to model binding poses with CYP3A4/2D6 isoforms. Prioritize the piperazinyl acetyl group as a potential heme-iron ligand .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in Desmond to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy.
Metabolite Prediction : Employ Schrödinger’s MetaSite to identify probable oxidation sites (e.g., tetramethyl groups or acetyl cleavage) .
Validation : Cross-reference computational results with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactor).
Q. How can regioselectivity challenges during functionalization of the pyridine core be addressed?
Answer: Regioselectivity is hindered by steric bulk from tetramethyl groups. Strategies include:
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching .
- Protecting Group Strategy : Temporarily mask the piperazinyl amine with Boc to redirect reactivity to the pyridine ring.
- Spectroscopic Monitoring : Track reaction progress via in situ <sup>1</sup>H NMR (e.g., disappearance of starting material peaks) .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-PDA/MS : Use a C18 column (5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 30 min) to detect impurities (<0.5% area) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions).
- X-ray Crystallography : Resolve stereochemistry of the tetramethyl groups (if single crystals are obtainable).
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting data on neurotoxicity risks associated with similar tetrahydropyridine derivatives?
Answer: While MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is neurotoxic via mitochondrial complex I inhibition , the target compound lacks the 4-phenyl group critical for MPTP’s toxicity. However, the piperazinyl moiety raises concerns about off-target CNS effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
